-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Research suggests it may have potential applications in various scientific fields, including:
Due to the presence of the thiadiazole ring, 4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole has been investigated for its potential medicinal properties. Research has explored its activity against various enzymes and cell lines [].
Scientists are exploring the use of 4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole in the development of novel materials. For instance, some research has focused on its potential use in light-emitting diodes (LEDs) [].
4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole is an organic compound characterized by its unique structure, which includes a bromine atom and a methyl group attached to a benzo[c][1,2,5]thiadiazole ring. Its molecular formula is with a molecular weight of 229.10 g/mol. The compound exhibits notable physical properties, including solubility in organic solvents and stability under various conditions, making it a subject of interest in both synthetic and medicinal chemistry .
There is no scientific literature available on the mechanism of action of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole.
Due to the lack of information on this specific compound, it's important to consider the potential hazards associated with similar molecules, particularly other benzothiadiazoles. Some benzothiadiazoles can exhibit:
The chemical behavior of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole allows for various reactions, including:
Research indicates that 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole exhibits promising biological activities. It has been investigated for its potential as an antibacterial and antifungal agent. The presence of the thiadiazole moiety is often associated with enhanced biological properties due to its ability to interact with biological targets effectively.
Several methods have been developed for synthesizing 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole:
The applications of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole are diverse:
Interaction studies involving 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole have focused on its reactivity with various nucleophiles and electrophiles. These studies reveal that while the compound is resistant to some nucleophiles like water and alcohols at elevated temperatures, it readily participates in palladium-catalyzed cross-coupling reactions. This selectivity is crucial for designing targeted synthetic pathways in drug discovery and materials science .
Several compounds share structural similarities with 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity | Key Features |
---|---|---|
4-Bromobenzo[c][1,2,5]thiadiazole | 0.93 | Lacks the methyl group; simpler structure |
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole | 0.93 | Methyl group at position 7; different reactivity |
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde | 0.88 | Contains a carbaldehyde functional group |
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole | 0.74 | Contains two bromine atoms and a fluorine atom |
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole | 0.72 | Contains multiple halogen substituents |
The distinct placement of the methyl group at position five and the presence of a single bromine atom contribute to its unique reactivity profile compared to these similar compounds .